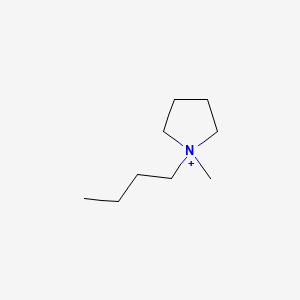

1-Butyl-1-methylpyrrolidinium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N/c1-3-4-7-10(2)8-5-6-9-10/h3-9H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELHGDYRQLRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047208 | |

| Record name | 1-Butyl-1-methylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223437-10-3 | |

| Record name | 1-Butyl-1-methylpyrrolidinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223437-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1-methylpyrrolidinium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223437103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY00Z3I33N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide

This comprehensive guide details the synthesis of 1-Butyl-1-methylpyrrolidinium bromide, an ionic liquid with significant applications in research and industry, including as a green solvent and an electrolyte in energy storage devices.[1] The primary synthesis route involves a straightforward quaternization reaction, which is elaborated upon in the following sections. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The synthesis of this compound bromide is achieved through the nucleophilic substitution reaction between N-methylpyrrolidine and 1-bromobutane (B133212).[2][3] This reaction, a classic example of quaternization of an amine, leads to the formation of the desired quaternary ammonium (B1175870) salt.

Experimental Protocols

Two primary protocols for the synthesis of this compound bromide are outlined below, derived from established methodologies.[2][3]

Protocol 1: Synthesis in Acetonitrile (B52724)

This protocol is adapted from a method described for the synthesis of related ionic liquids.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: While stirring and cooling the solution in an ice-water bath, add 1-bromobutane (0.2 mol) dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then stir vigorously overnight under reflux conditions.

-

Isolation of Crude Product: Remove the volatiles (acetonitrile and any unreacted starting materials) under reduced pressure to obtain a yellowish solid product.

-

Purification: Wash the solid product with a mixture of acetone (B3395972) and diethyl ether.

-

Drying: Filter the product and dry it under vacuum to yield a white solid of this compound bromide.[2] A high yield of 98% has been reported for this method.[2]

Protocol 2: Solvent-Free Synthesis and Purification with Activated Carbon

This protocol emphasizes a solvent-free reaction and a robust purification procedure to obtain a high-purity product.[3]

-

Reaction Setup: In a two-necked round-bottom flask fitted with a reflux condenser, slowly add 1-bromobutane (900 g) to freshly distilled N-methylpyrrolidine (500 g). Control the addition rate to maintain the reaction temperature below 40°C.

-

Reaction: Stir the mixture with a magnetic stirrer for one day. A yellow solid will form.

-

Initial Purification: Allow the mixture to cool to room temperature and decant the supernatant liquid. Wash the remaining yellow solid with diethyl ether (3 x 200 mL) and dry it under vacuum for 24 hours.[3]

-

Decolorization: Dissolve the dry yellow solid in water (1.5 liters) and add decolorizing charcoal (30 g). Heat the solution to 70°C for 24 hours.

-

Filtration: Cool the solution and filter it to remove the charcoal. The filtrate should be colorless.

-

Product Isolation: Remove the water from the filtrate using a lyophilizer (freeze-dryer).

-

Final Drying: Heat the resulting solid under high vacuum at 65°C for 48 hours. This process yields this compound bromide as a white solid with a reported yield of 91%.[3]

Data Presentation

The following table summarizes the key quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 (Acetonitrile) | Protocol 2 (Solvent-Free) |

| Reactants | N-methylpyrrolidine, 1-bromobutane | N-methylpyrrolidine, 1-bromobutane |

| Reactant Ratio | 1:1 (molar) | Not explicitly stated, but large scale |

| Solvent | Acetonitrile | None (initially) |

| Reaction Temperature | Room temperature to reflux | Below 40°C initially, then room temp. |

| Reaction Time | Overnight | 1 day |

| Purification Method | Washing with acetone/diethyl ether | Washing with diethyl ether, activated carbon treatment, lyophilization |

| Reported Yield | 98%[2] | 91%[3] |

| Final Product Form | White solid[2] | White solid[3] |

Mandatory Visualization

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

References

An In-depth Technical Guide to the Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Butyl-1-methylpyrrolidinium chloride ([BMP]Cl). Due to the limited availability of direct experimental data for pure [BMP]Cl in the public domain, this document synthesizes information from studies on analogous pyrrolidinium- and chloride-based ionic liquids to provide a robust estimation of its electrochemical stability. This guide includes quantitative data presented in structured tables, detailed experimental protocols for electrochemical window determination, and visualizations of key workflows and principles.

Core Concepts: The Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which it remains stable and does not undergo oxidation or reduction.[1] This window is fundamentally determined by the electrochemical stability of its constituent ions. For this compound chloride, the cathodic (negative) limit is dictated by the reduction of the this compound cation ([BMP]⁺), while the anodic (positive) limit is set by the oxidation of the chloride anion (Cl⁻).[1] A wider electrochemical window is highly desirable for applications such as electrodeposition, batteries, and supercapacitors, as it allows for higher operating voltages.[1]

Quantitative Data: Estimated Electrochemical Window of [BMP]Cl

The following tables summarize quantitative data for the electrochemical limits of the [BMP]⁺ cation and the Cl⁻ anion, derived from studies on analogous ionic liquids. This data is used to estimate the electrochemical window of [BMP]Cl.

Table 1: Cathodic Limit Data for the this compound ([BMP]⁺) Cation

| Ionic Liquid | Working Electrode | Reference Electrode | Scan Rate (mV/s) | Cathodic Limit (V) | Source |

| This compound bis(trifluoromethylsulfonyl)imide | Glassy Carbon | Ag[NO₃]/Ag | 2 | ~ -3.8 | [2] |

| This compound bis(trifluoromethylsulfonyl)imide | Platinum | Li/Li⁺ | 0.1-1.0 | Not specified | [3] |

| This compound bis(trifluoromethylsulfonyl)imide | Not specified | Not specified | Not specified | EW up to 5.5 V | [1] |

Table 2: Anodic Limit Data for the Chloride (Cl⁻) Anion

| Ionic Liquid | Working Electrode | Reference Electrode | Scan Rate (mV/s) | Anodic Limit (V) | Source |

| 1-Butyl-3-methylimidazolium chloride | Glassy Carbon | Ag/AgCl | Not specified | ~ +0.80 | [4] |

| 1-Hexyl-3-methylimidazolium chloride | Not specified | Ferrocene/Ferrocenium | Not specified | Not specified | [2][5][6][7] |

Table 3: Estimated Electrochemical Window of this compound Chloride ([BMP]Cl)

| Parameter | Estimated Value (V) | Notes |

| Cathodic Limit (E_c) | ~ -3.8 | Primarily determined by the reduction of the [BMP]⁺ cation. This value is based on data from [BMP]-based ionic liquids with different anions.[1] |

| Anodic Limit (E_a) | ~ +0.9 | Determined by the oxidation of the Cl⁻ anion. This is an estimation based on the behavior of chloride in other ionic liquids.[1] |

| Electrochemical Window (ΔE) | ~ 4.7 | The total electrochemical window is the difference between the anodic and cathodic limits (ΔE = E_a - E_c).[1] |

It is crucial to note that the exact values of the electrochemical window are highly dependent on experimental conditions, including the working electrode material, the reference electrode, scan rate, and the presence of impurities, particularly water.[1]

Influence of Experimental Parameters

Several factors can significantly influence the measured electrochemical window of [BMP]Cl:

-

Electrode Material: The nature of the working electrode (e.g., glassy carbon, platinum, gold) can affect the kinetics of the electron transfer reactions at the limits of the electrochemical window.

-

Water Content: The presence of water can drastically narrow the electrochemical window due to the electrolysis of water.[2][5][6][7] It is therefore imperative to dry the ionic liquid under high vacuum before measurement.[1] The electrochemical window generally decreases in the following order: vacuum-dried > atmospheric > wet.[2][5][6][7]

-

Reference Electrode: The potential values are relative to the reference electrode used (e.g., Ag/Ag⁺, Fc/Fc⁺).

-

Scan Rate: Slower scan rates (e.g., 10-50 mV/s) are typically used to clearly define the onset of the oxidation and reduction processes.[1]

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The following is a standard protocol for determining the electrochemical window of this compound chloride using cyclic voltammetry.

Materials and Equipment

-

Ionic Liquid: High-purity (≥99%) this compound chloride.

-

Working Electrode: Glassy carbon electrode (GCE, ~3 mm diameter).

-

Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or a Ferrocene/Ferrocenium (Fc/Fc⁺) internal reference.

-

Counter Electrode: Platinum wire or foil.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat.

-

Inert Atmosphere: Argon-filled glovebox.

-

Vacuum Oven.

-

Polishing Materials: Alumina (B75360) slurries (1.0, 0.3, and 0.05 µm) and polishing pads.

-

Anhydrous Solvent: Acetonitrile or Dichloromethane for cleaning.

Procedure

-

Preparation of the Ionic Liquid:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.[1]

-

Rinse the electrode thoroughly with deionized water and then with an anhydrous solvent (e.g., acetonitrile).[1]

-

Dry the electrode completely before transferring it into the glovebox.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell inside the glovebox.

-

Add the dried [BMP]Cl to the electrochemical cell.

-

Immerse the working, reference, and counter electrodes in the ionic liquid.[1]

-

Connect the electrodes to the potentiostat.

-

Perform cyclic voltammetry (CV). A typical potential range to scan would be from an initial potential to a vertex potential encompassing the expected anodic and cathodic limits (e.g., -4.5 V to +2.0 V vs. the reference electrode).[1]

-

Use a slow scan rate, for example, 10-50 mV/s, to clearly define the onset of the oxidation and reduction processes.[1]

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Determine the anodic and cathodic limits from the voltammogram. This is typically done by defining a cutoff current density (e.g., 0.1 or 1.0 mA/cm²) at which the current sharply increases, indicating the onset of electrolyte decomposition.

-

The electrochemical window is the difference between the determined anodic and cathodic potential limits.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the electrochemical window.

Logical Relationship of Electrochemical Window

Caption: Relationship between ionic liquid components and the electrochemical window.

Conclusion

This compound chloride possesses a moderately wide estimated electrochemical window of approximately 4.7 V. Its significant cathodic stability, attributed to the [BMP]⁺ cation, makes it a promising candidate for applications requiring highly negative potentials, such as the electrodeposition of reactive metals. However, the anodic stability is limited by the oxidation of the chloride anion. For applications requiring higher anodic stability, an alternative anion may be necessary. Accurate determination of the electrochemical window of [BMP]Cl under specific experimental conditions is crucial for optimizing its performance in any given application. The protocol and data presented in this guide provide a solid foundation for researchers and scientists working with this and other ionic liquids.

References

- 1. This compound BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. "Electrochemical Behavior of Europium(Ⅲ) in 1-butyl-3-methylimidazolium" by Qiu-yue ZHANG, Hui HE et al. [jelectrochem.xmu.edu.cn]

- 5. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Physicochemical Landscape of 1-Butyl-1-methylpyrrolidinium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the physical properties of the ionic liquid 1-Butyl-1-methylpyrrolidinium acetate (B1210297) ([BMPyrr][OAc]). While experimental data for this specific salt is not extensively available in the public domain, this document compiles available computed data and provides a comparative analysis with other this compound salts to offer valuable insights for researchers and professionals in drug development and materials science.

Core Physicochemical Properties

The fundamental physical characteristics of an ionic liquid are critical for its application. While specific experimental values for this compound acetate are limited, computed data from resources such as PubChem provides a starting point for its molecular profile.

Table 1: Computed and General Properties of this compound Acetate

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NO₂ | PubChem[1] |

| Molecular Weight | 201.31 g/mol | PubChem[1] |

| CAS Number | 886762-42-1 | ChemSrc[2] |

For a more comprehensive understanding, it is instructive to compare the properties of the this compound cation when paired with different anions. This comparison highlights the significant influence of the anion on the overall physical behavior of the ionic liquid.

Table 2: Comparative Physical Properties of this compound Salts with Various Anions

| Property | [BMPyrr][OAc] | [BMPyrr][Br] | [BMPyrr][OTf] | [BMPyrr][TFSI] |

| Melting Point (°C) | Data not available | 216[3] | 5[4] | -12.65[5] |

| Density (g/cm³) | Data not available | Data not available | 1.25 (at 27 °C)[4] | 1.392 (at 25 °C)[5] |

| Viscosity (mPa·s) | Data not available | Data not available | 148 (at 25 °C)[4] | 94.4 (at 25 °C) |

| Conductivity (mS/cm) | Data not available | Data not available | 1.85 (at 24 °C)[4] | 3 (at 25 °C)[5] |

| Decomposition Temp. (°C) | Data not available | >200 (onset)[6][7] | Data not available | >200[8] |

Note: [Br] = Bromide, [OTf] = Triflate, [TFSI] = Bis(trifluoromethylsulfonyl)imide. Data for salts other than acetate are provided for comparative purposes.

Experimental Protocols for Characterization

To ensure the reproducibility and accuracy of physical property measurements for ionic liquids like this compound acetate, standardized experimental protocols are essential.

Synthesis of this compound Acetate

The synthesis of this compound based ionic liquids typically involves a two-step process: quaternization followed by anion exchange.

-

Quaternization: 1-methylpyrrolidine (B122478) is reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) to form the this compound halide salt.[9] This reaction is often carried out in a suitable solvent like acetonitrile (B52724) or propan-2-ol under reflux conditions.[9][10]

-

Anion Exchange: The resulting halide salt is then subjected to an anion exchange reaction with a source of the acetate anion, such as silver acetate or an acetate-functionalized ion-exchange resin. The choice of method depends on the desired purity and scalability.

Following synthesis, the product is typically washed to remove impurities and dried under vacuum to eliminate any residual solvent or water.[9]

Measurement of Physicochemical Properties

-

Melting Point: The melting point is determined using a differential scanning calorimeter (DSC). The sample is typically cooled to a low temperature and then heated at a controlled rate to observe the endothermic melting transition.

-

Density: A vibrating tube densimeter is commonly used to measure the density of ionic liquids as a function of temperature. The instrument is calibrated with standard reference fluids.

-

Viscosity: The viscosity can be measured using various types of viscometers, including falling-ball, vibrating-wire, or rotational viscometers.[9] Measurements are performed at a controlled temperature, and the instrument is calibrated with viscosity standards.

-

Conductivity: The ionic conductivity is measured using a conductivity meter with a calibrated probe. The measurement is typically carried out in a temperature-controlled cell.[10]

-

Thermal Stability: Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids.[8][11] The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature. The onset decomposition temperature is a key parameter obtained from this analysis.[11]

Logical Workflow for Characterization

The process of synthesizing and characterizing a novel ionic liquid like this compound acetate follows a logical progression from synthesis to detailed physical property analysis.

Caption: Workflow for the synthesis and physicochemical characterization of this compound acetate.

Conclusion

This compound acetate is an ionic liquid with potential applications in various scientific fields, including drug development. While specific experimental data on its physical properties remains limited, this guide provides a framework for its characterization based on established methodologies and comparative data from related salts. The provided protocols and logical workflow serve as a valuable resource for researchers aiming to synthesize and investigate this and other novel ionic liquids. Further experimental investigation is crucial to fully elucidate the physicochemical profile of this compound acetate and unlock its full potential.

References

- 1. This compound acetate | C11H23NO2 | CID 66846067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound acetate | CAS#:886762-42-1 | Chemsrc [chemsrc.com]

- 3. This compound bromide, >99% | IoLiTec [iolitec.de]

- 4. This compound triflate, >98% | IoLiTec [iolitec.de]

- 5. This compound Bis(trifluoromethanesulfonyl)imide [solvionic.com]

- 6. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate

CAS Number: 345984-11-4[1][2][3][4]

This technical guide provides a comprehensive overview of 1-Butyl-1-methylpyrrolidinium tetrafluoroborate (B81430), an ionic liquid with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and established applications, supported by experimental protocols and workflow visualizations.

Physicochemical Properties

This compound tetrafluoroborate, often abbreviated as [BMP][BF4], is a quaternary ammonium (B1175870) salt that exists as a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a comparative overview of data from various sources.

| Property | Value | References |

| Molecular Formula | C₉H₂₀BF₄N | [1][2][3][4] |

| Molecular Weight | 229.07 g/mol | [1][3][4] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 150-155 °C | [4] |

| Form | Crystals | [1] |

| Purity | ≥97.0% (T) | [1] |

| Impurities | ≤0.2% halogens (as chloride), ≤0.5% water | [1] |

| InChI | 1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | [1][3] |

| InChI Key | PGCVCJOPLBWQHU-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCC[N+]1(C)CCCC1.F--INVALID-LINK--(F)F | [1][3] |

Synthesis of this compound Tetrafluoroborate

The synthesis of this compound tetrafluoroborate is typically a two-step process involving a quaternization reaction followed by an anion exchange (metathesis) reaction.

Step 1: Synthesis of this compound Bromide ([BMP]Br)

This step involves the quaternization of N-methylpyrrolidine with 1-bromobutane (B133212).

-

Materials:

-

N-methylpyrrolidine

-

1-bromobutane

-

Acetonitrile (solvent)

-

Diethyl ether (for washing)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylpyrrolidine in acetonitrile.

-

Slowly add an equimolar amount of 1-bromobutane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid product, this compound bromide, with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Step 2: Synthesis of this compound Tetrafluoroborate ([BMP][BF4])

This step involves the anion exchange of the bromide salt with a tetrafluoroborate salt.

-

Materials:

-

This compound bromide ([BMP]Br)

-

Sodium tetrafluoroborate (NaBF₄)

-

Acetone (B3395972) or Dichloromethane (B109758) (solvent)

-

Distilled water

-

-

Procedure:

-

Dissolve the synthesized this compound bromide in acetone or dichloromethane in a round-bottom flask.

-

In a separate container, prepare a solution of sodium tetrafluoroborate in distilled water.

-

Add the aqueous solution of sodium tetrafluoroborate to the solution of [BMP]Br with vigorous stirring at room temperature.

-

Continue stirring for several hours to ensure complete anion exchange. A precipitate of sodium bromide (NaBr) will form.

-

Separate the organic phase containing the desired product from the aqueous phase.

-

Wash the organic phase multiple times with distilled water to remove any remaining bromide and sodium salts.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the final product, this compound tetrafluoroborate.

-

The product can be further purified by recrystallization if necessary.

-

Applications in Research and Development

While the application of ionic liquids in drug delivery is an active area of research, specific studies detailing the use of this compound tetrafluoroborate in drug development are limited. The broader class of pyrrolidinium-based ionic liquids has been investigated for its potential to enhance the solubility and permeability of poorly water-soluble drugs. However, this specific compound has been more extensively studied in other fields, notably in electrochemistry and as a corrosion inhibitor.

This compound tetrafluoroborate is utilized as an electrolyte in EDLCs, also known as supercapacitors, due to its high ionic conductivity, wide electrochemical window, and thermal stability.

Experimental Protocol: Electrochemical Characterization

-

Materials:

-

This compound tetrafluoroborate (as electrolyte salt)

-

Acetonitrile or Propylene (B89431) Carbonate (as solvent)

-

Activated carbon (for electrode fabrication)

-

Binder (e.g., PTFE)

-

Conductive additive (e.g., carbon black)

-

Separator (e.g., cellulose (B213188) paper)

-

Coin cell components (casings, spacers, springs)

-

-

Procedure:

-

Electrode Preparation:

-

Mix activated carbon, conductive additive, and binder in appropriate weight ratios (e.g., 8:1:1).

-

Add a solvent (e.g., N-methyl-2-pyrrolidone) to form a slurry.

-

Coat the slurry onto a current collector (e.g., aluminum foil) and dry in a vacuum oven to remove the solvent.

-

Cut the dried electrode sheet into circular discs of a specific diameter.

-

-

Electrolyte Preparation:

-

Dissolve this compound tetrafluoroborate in the chosen solvent (acetonitrile or propylene carbonate) to the desired concentration (e.g., 1 M).

-

-

Cell Assembly:

-

In an argon-filled glove box, assemble a coin cell in the order: negative casing, spacer, electrode, separator, a few drops of electrolyte, second electrode, second spacer, spring, and positive casing.

-

Crimp the coin cell to ensure it is properly sealed.

-

-

Electrochemical Measurements:

-

Perform electrochemical tests such as Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) using a potentiostat/galvanostat.

-

From the data obtained, calculate key performance parameters like specific capacitance, energy density, power density, and equivalent series resistance.

-

-

This ionic liquid has demonstrated effectiveness as a corrosion inhibitor for various metals and alloys in acidic media. Its mechanism of action involves the adsorption of the pyrrolidinium (B1226570) cations onto the metal surface, forming a protective layer that hinders the corrosion process.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

-

Materials:

-

Metal coupons (e.g., mild steel) of known dimensions

-

Corrosive medium (e.g., 1 M HCl solution)

-

This compound tetrafluoroborate (as inhibitor)

-

Acetone

-

Distilled water

-

Abrasive papers of different grades

-

-

Procedure:

-

Coupon Preparation:

-

Polish the metal coupons with abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.

-

Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

-

Accurately weigh each coupon using an analytical balance.

-

-

Immersion Test:

-

Prepare solutions of the corrosive medium with and without different concentrations of this compound tetrafluoroborate.

-

Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

-

Post-Immersion Analysis:

-

After the immersion period, carefully remove the coupons from the solutions.

-

Wash the coupons with distilled water and acetone to remove any corrosion products and residual inhibitor.

-

Dry the coupons and reweigh them accurately.

-

-

Calculation:

-

Calculate the weight loss for each coupon.

-

Determine the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

-

Relevance to Drug Development

While direct applications of this compound tetrafluoroborate in drug delivery systems are not extensively documented in current literature, the unique properties of ionic liquids, in general, make them a promising area of investigation for pharmaceutical applications. Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including those with poor water solubility, and their potential to enhance drug permeation across biological membranes are of significant interest.

A study on the effect of various ionic liquids on the stability and aggregation of lysozyme, a model protein, indicated that this compound tetrafluoroborate increased the stability of the protein.[5] This suggests that this ionic liquid may have a stabilizing effect on certain biomolecules, a property that could be beneficial in drug formulation.

Further research is required to fully elucidate the potential of this compound tetrafluoroborate in drug delivery. Future studies could explore its use as a solvent or co-solvent in formulations of poorly soluble drugs, its role as a permeation enhancer in transdermal drug delivery systems, or its potential for creating novel drug-ionic liquid conjugates. However, comprehensive toxicological and biocompatibility studies are crucial before any in vivo applications can be considered.

Safety and Handling

This compound tetrafluoroborate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 1-丁基-1-甲基吡咯烷四氟硼酸盐 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound tetrafluoroborate | C9H20BF4N | CID 44717198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound tetrafluoroborate 98 , H2O 500ppm 345984-11-4 [sigmaaldrich.com]

- 5. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Butyl-1-methylpyrrolidinium Salts in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various 1-Butyl-1-methylpyrrolidinium ([BMPyrr]+) salts in a range of common organic solvents. Understanding the solubility of these ionic liquids is crucial for their application in diverse fields, including electrochemistry, catalysis, and as media for chemical reactions and extractions. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows to aid in solvent selection and experimental design.

Physicochemical Properties of this compound Salts

A fundamental understanding of the physicochemical properties of this compound salts is essential for interpreting their solubility behavior. Key properties for the cation and the selected salts are summarized in the tables below.

Table 1: Physicochemical Properties of the this compound Cation

| Property | Value |

| IUPAC Name | 1-Butyl-1-methylpyrrolidin-1-ium |

| Molecular Formula | C₉H₂₀N⁺ |

| Molecular Weight | 142.26 g/mol |

| CAS Number | 223437-10-3 |

Table 2: Physicochemical Properties of Selected this compound Salts

| Salt | Anion | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| [BMPyrr]Br | Bromide | C₉H₂₀BrN | 222.17 | 216[1] | White to almost white powder/crystal[2] |

| [BMPyrr]Cl | Chloride | C₉H₂₀ClN | 177.71 | 124[3] | White to light yellow crystalline powder |

| [BMPyrr]BF₄ | Tetrafluoroborate | C₉H₂₀BF₄N | 229.07 | 155[4] | Crystals[5] |

| [BMPyrr]PF₆ | Hexafluorophosphate | C₉H₂₀F₆NP | 287.23 | 87 | White to almost white powder to crystal |

| [BMPyrr][TFSI] | Bis(trifluoromethylsulfonyl)imide | C₁₁H₂₀F₆N₂O₄S₂ | 422.41 | -12.65[6] | Colorless liquid[7] |

Solubility of this compound Salts

The solubility of ionic liquids is a complex phenomenon influenced by the nature of both the cation and the anion, as well as the properties of the solvent. The following sections provide a summary of the available solubility data for various this compound salts.

Qualitative Solubility

Qualitative solubility information provides a general understanding of the compatibility of the ionic liquids with different types of solvents.

Table 3: Qualitative Solubility of this compound Salts in Various Solvents

| Salt | Solvent | Solubility |

| [BMPyrr]Br | Water | Soluble[8] |

| Apolar Organic Solvents | Insoluble[8] | |

| [BMPyrr]Cl | Water | Soluble[9][3] |

| [BMPyrr]PF₆ | Methanol | Soluble[10] |

| [BMPyrr][TFSI] | Methanol | Miscible[7] |

| Acetonitrile | Miscible[7] | |

| Acetone | Miscible[7] | |

| Dichloromethane | Miscible[7] | |

| Dimethyl Sulfoxide | Miscible[7] | |

| Water | Immiscible[7] | |

| Diethyl Ether | Immiscible[7] |

Quantitative Solubility

While comprehensive quantitative data remains sparse in the literature, some studies provide specific solubility values for these or structurally similar salts. The following table summarizes available quantitative solubility data. It is important to note that the data for the bromide salt is for a dicationic pyrrolidinium (B1226570) bromide, which may exhibit different solubility characteristics from the target monocatonic salt but provides a useful reference.

Table 4: Quantitative Solubility of a Dicationic Pyrrolidinium Bromide Salt at Room Temperature[8]

| Solvent | Molar Solubility (M) |

| Methanol | 2.526 |

| Ethanol | 1.470 |

| 2-Propanol | 0.250 |

| Acetonitrile | 0.150 |

| Acetone | 0.080 |

| Ethyl Acetate | < 0.01 |

| Dichloromethane | < 0.01 |

Experimental Protocols for Solubility Determination

Accurate determination of ionic liquid solubility requires robust experimental methodologies. The two most common methods, the gravimetric method and the cloud point method, are detailed below.

Gravimetric Method for Solid-Liquid Equilibria

The gravimetric method is a reliable technique for determining the solubility of solid ionic liquids in various solvents.

3.1.1. Principle

A saturated solution of the ionic liquid in the solvent of interest is prepared at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining ionic liquid is determined. From these masses, the solubility can be calculated.

3.1.2. Detailed Protocol

-

Sample Preparation: Add an excess amount of the this compound salt to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Vigorously stir the mixture in a thermostatically controlled bath at the desired temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. After stirring, allow the solution to settle for at least 12 hours to ensure complete phase separation.

-

Sample Extraction: Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed, heated syringe to avoid crystallization upon cooling.

-

Solvent Evaporation: Transfer the extracted sample to a pre-weighed vial and re-weigh to determine the exact mass of the saturated solution. Evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the ionic liquid is achieved.

-

Mass Determination: Determine the mass of the dried ionic liquid.

-

Calculation: Calculate the solubility in terms of mass fraction, mole fraction, or g/100g of solvent.

Cloud Point Method for Liquid-Liquid Equilibria

The cloud point method is suitable for determining the temperature-dependent solubility of liquid ionic liquids in solvents with which they are partially miscible.

3.2.1. Principle

A mixture of known composition of the ionic liquid and solvent is heated until it becomes a single homogeneous phase. The solution is then cooled slowly, and the temperature at which the solution becomes turbid (the cloud point) is recorded. This temperature corresponds to the solubility limit at that specific composition.

3.2.2. Detailed Protocol

-

Sample Preparation: Prepare several sealed samples of varying, precisely known compositions of the this compound salt and the organic solvent.

-

Heating: Place a sample in a temperature-controlled apparatus with a light source and a detector (or observe visually). Heat the sample with constant stirring until a single, clear phase is observed.

-

Cooling and Detection: Slowly cool the sample at a controlled rate (e.g., 0.1-0.5 °C/min) while continuously monitoring for the first sign of turbidity, which indicates phase separation.

-

Record Temperature: The temperature at which turbidity first appears is the cloud point temperature.

-

Repeat: Repeat the heating and cooling cycles for the same sample to ensure reproducibility.

-

Phase Diagram Construction: Repeat the measurement for all prepared compositions to construct a temperature-composition phase diagram.

References

- 1. This compound bromide, >99% | IoLiTec [iolitec.de]

- 2. This compound Bromide | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 5. 1-丁基-1-甲基吡咯烷四氟硼酸盐 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound Bis(trifluoromethanesulfonyl)imide [solvionic.com]

- 7. This compound BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. researchgate.net [researchgate.net]

- 10. Gravimetric Analysis [wiredchemist.com]

1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide molecular weight

An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

Introduction

This compound bis(trifluoromethylsulfonyl)imide, often abbreviated as [BMPyrr][TFSI] or BMP-BTI, is a room-temperature ionic liquid (RTIL). Ionic liquids are salts that are liquid below 100°C, and they have garnered significant attention in the scientific community due to their unique properties. These include low volatility, high thermal stability, a wide electrochemical window, and high ionic conductivity.[1][2] [BMPyrr][TFSI] is particularly noted for its wide electrochemical window and is a subject of research in various applications, from energy storage to chemical synthesis.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound bis(trifluoromethylsulfonyl)imide are summarized in the table below. These characteristics are crucial for its application as a solvent and electrolyte in various chemical and electrochemical systems.

| Property | Value |

| Molecular Weight | 422.41 g/mol [3][4][5] |

| Molecular Formula | C₁₁H₂₀F₆N₂O₄S₂[3][5][6] |

| CAS Number | 223437-11-4[3][4][5] |

| Appearance | Colorless to yellow or light brown clear liquid[3][6][7] |

| Density | 1.40 g/mL[6] |

| Melting Point | -18 °C[6] |

| Refractive Index | n20/D 1.42[6] |

| Solubility | Miscible with methanol, acetonitrile (B52724), acetone (B3395972), dichloromethane (B109758), and dimethyl sulfoxide. Immiscible with water and diethyl ether.[3] |

Electrochemical Properties

The electrochemical properties of [BMPyrr][TFSI] make it a highly suitable candidate for energy storage applications such as lithium-ion batteries and supercapacitors.[6]

| Property | Value |

| Electrochemical Window | 5.5 V to 6.1 V[3][8] |

| Ionic Conductivity | 2.12 mS/cm to 3 mS/cm at 25°C[3][8] |

| Viscosity | 548 stokes / 766 mPa.s at 25°C[8] |

Experimental Protocols

Synthesis of this compound bis(trifluoromethylsulfonyl)imide

A common method for the synthesis of [BMPyrr][TFSI] is a two-step process involving the formation of the pyrrolidinium (B1226570) bromide salt, followed by an anion exchange reaction.[9][10]

Step 1: Synthesis of this compound Bromide ([Pyrr₁₄]Br)

-

Under an inert atmosphere, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³).

-

Cool the solution in an ice-water bath while stirring.

-

Add 1-bromobutane (B133212) (0.2 mol) dropwise to the cooled solution.

-

Allow the resulting mixture to warm to room temperature and then stir vigorously overnight under reflux.

-

After the reaction, a white solid product, this compound bromide, is obtained.

-

The solid can be washed with a mixture of acetone and diethyl ether, followed by filtration and drying to yield the final product.[9]

Step 2: Anion Exchange to form [Pyrr₁₄][TFSI]

-

Prepare a solution of the halide salt, [Pyrr₁₄]Br (0.05 mol), in dichloromethane (50 cm³).

-

Separately, prepare a solution of lithium bis{(trifluoromethyl)sulfonyl}imide (0.053 mol) in distilled water (50 cm³).

-

Combine the two solutions in a round-bottom flask and stir the mixture vigorously at room temperature overnight.[9]

-

The reaction will form a biphasic system, with the desired ionic liquid as the bottom phase.

-

Extract the ionic liquid using dichloromethane and wash it multiple times with deionized water to remove any remaining halide impurities.[11]

-

Remove the solvent under vacuum to yield the final product, this compound bis(trifluoromethylsulfonyl)imide.

Applications in Research and Development

The unique properties of this compound bis(trifluoromethylsulfonyl)imide have led to its use in a variety of applications:

-

Energy Storage: It is widely researched as a safe and stable electrolyte for high-voltage applications in lithium-ion batteries and electric double-layer capacitors (supercapacitors).[6][9]

-

Electrochemistry: Its wide electrochemical window makes it a suitable medium for various electrochemical studies, including the generation and analysis of superoxide (B77818) ions.[1][12]

-

Chemical Synthesis: It can be employed as a non-volatile and recyclable solvent in organic synthesis.[3]

-

Drug Development: In the pharmaceutical field, its properties may be leveraged for drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients.[6]

-

Other Applications: It has also been explored as a lubricant for gears and machines and as a solvent for separating azeotropic mixtures.[3]

Safety and Toxicity

While ionic liquids are often considered "green" solvents due to their low volatility, they are not without potential hazards.

-

Toxicity: this compound bis(trifluoromethylsulfonyl)imide is considered toxic if swallowed.[13]

-

Irritation: It can cause skin and serious eye irritation.[14][15] Some studies suggest it may also cause respiratory irritation.[15]

-

Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[13] Work should be conducted in a well-ventilated area.[13] It is important to note that the toxicological properties of this compound have not been fully investigated.[14]

Conclusion

This compound bis(trifluoromethylsulfonyl)imide is a versatile ionic liquid with a compelling set of properties that make it highly valuable for a range of scientific and industrial applications. Its high thermal stability, wide electrochemical window, and ionic conductivity are particularly advantageous in the field of energy storage. As research into ionic liquids continues, the potential applications for [BMPyrr][TFSI] are likely to expand, offering innovative solutions in areas from green chemistry to pharmaceutical development. However, appropriate safety measures must be taken when handling this compound due to its potential for toxicity and irritation.

References

- 1. electrochemsci.org [electrochemsci.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-ブチル-1-メチルピロリジニウム ビス(トリフルオロメチルスルホニル)イミド ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound bis(trifluoromethylsulfonyl)imide | C11H20F6N2O4S2 | CID 11048104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Bis(trifluoromethanesulfonyl)imide [solvionic.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of N,N-butyl-d9-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. | PDF [slideshare.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. proionic.com [proionic.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. iolitec.de [iolitec.de]

A Comprehensive Technical Guide to the Thermochemical Properties of 1-Butyl-1-methylpyrrolidinium dicyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium dicyanamide (B8802431), often abbreviated as [BMpyr][dca], is a room-temperature ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Its unique combination of properties, including low viscosity, a wide liquid range, and tunable physicochemical characteristics, makes it a promising candidate for applications ranging from "green" solvents in organic synthesis to electrolytes in electrochemical devices. A thorough understanding of its thermochemical properties is paramount for its effective implementation and for the design of new, task-specific ionic liquids. This guide provides an in-depth overview of the core thermochemical properties of [BMpyr][dca], detailed experimental protocols for their determination, and a summary of quantitative data.

Core Thermochemical Properties

The thermochemical properties of this compound dicyanamide dictate its behavior under varying temperature and pressure conditions. Key properties include its heat capacity, enthalpy of formation, and thermal stability, alongside other important physical characteristics such as density and viscosity.

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermochemical and related physical properties of this compound dicyanamide.

| Property | Value | Temperature (°C) | Reference |

| Molecular Weight | 208.30 g/mol | - | [1] |

| Melting Point | -55 °C | - | [1] |

| Glass Transition Temp. | 172 K (-101.15 °C) | - | |

| Density | 1.02 g/cm³ | 20 | [1] |

| Viscosity | 46 cP | 20 | [1] |

| Electrical Conductivity | 3.25 mS/cm | 24 | [1] |

Temperature-Dependent Properties

Experimental data for density, speed of sound, viscosity, refractive index, and molar isobaric heat capacity of pure this compound dicyanamide have been reported over a range of temperatures.[2]

| Temperature (K) | Density (g·cm⁻³) | Molar Isobaric Heat Capacity (J·K⁻¹·mol⁻¹) |

| 293.15 | 1.0216 | 385.9 |

| 298.15 | 1.0184 | 388.9 |

| 303.15 | 1.0152 | 391.9 |

| 308.15 | 1.0120 | 394.9 |

| 313.15 | 1.0088 | 397.9 |

| 318.15 | 1.0056 | 400.9 |

| 323.15 | 1.0024 | 403.9 |

| 328.15 | 0.9992 | 406.9 |

| 333.15 | 0.9960 | 409.9 |

| 338.15 | 0.9928 | - |

| 343.15 | 0.9896 | - |

Enthalpy of Formation

Thermal Stability and Decomposition

The thermal stability of an ionic liquid is a critical parameter for its application, especially at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to determine the decomposition temperature. For pyrrolidinium-based ionic liquids, thermal stability is influenced by both the cation and the anion. Dicyanamide-based ILs are known for their relatively good thermal stability.[4] The onset decomposition temperature is dependent on the heating rate used during the TGA measurement, with higher heating rates generally resulting in higher apparent decomposition temperatures.[5] Isothermal TGA studies can provide insights into the long-term thermal stability at a specific temperature.[5] While a specific onset decomposition temperature for this compound dicyanamide is not consistently reported across the literature, similar pyrrolidinium-based ionic liquids with other anions have shown decomposition temperatures well above 200°C.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable thermochemical data. The following sections outline the methodologies for the synthesis of this compound dicyanamide and the measurement of its key properties.

Synthesis of this compound dicyanamide

The synthesis of this compound dicyanamide is typically a two-step process: quaternization of N-methylpyrrolidine followed by an anion exchange reaction.

Step 1: Synthesis of this compound Bromide ([BMpyr][Br])

This step involves the quaternization of N-methylpyrrolidine with a butyl halide, typically 1-bromobutane.

-

Reactants:

-

N-methylpyrrolidine

-

1-Bromobutane

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of N-methylpyrrolidine and 1-bromobutane.[6]

-

The reaction can be performed neat (without a solvent) or in a suitable solvent like acetonitrile (B52724) or ethanol.

-

The mixture is typically heated and stirred for a specified period, for example, at 40°C for 24 hours, to ensure complete reaction.[6]

-

After cooling to room temperature, the resulting product, this compound bromide, is often a viscous liquid or a solid.

-

The crude product is washed several times with a solvent in which the product is insoluble but the reactants are soluble (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.[6]

-

The purified this compound bromide is then dried under vacuum to remove any residual solvent.

-

Step 2: Anion Exchange to form this compound dicyanamide ([BMpyr][dca])

The bromide anion of the intermediate salt is exchanged for the dicyanamide anion.

-

Reactants:

-

This compound bromide

-

Sodium dicyanamide (Na[dca]) or another dicyanamide salt

-

-

Procedure:

-

Dissolve the this compound bromide in a suitable solvent, such as acetone (B3395972) or methanol.[7]

-

In a separate flask, dissolve an equimolar amount of sodium dicyanamide in the same solvent.

-

Slowly add the sodium dicyanamide solution to the this compound bromide solution while stirring.

-

A precipitate of sodium bromide (NaBr) will form.

-

The reaction mixture is typically stirred at room temperature for several hours to ensure complete anion exchange.[7]

-

The precipitated sodium bromide is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting ionic liquid, this compound dicyanamide, is then dried under high vacuum to remove any residual solvent and water.

-

Measurement of Thermochemical Properties

Density and Viscosity Measurement

-

Instrumentation: A combined automated system, such as an Anton Paar Stabinger Viscometer (SVM) or similar vibrating tube densimeter and viscometer, is commonly used.

-

Procedure:

-

Calibrate the instrument using certified standards with known density and viscosity values at various temperatures.

-

Inject a small, bubble-free sample of the ionic liquid into the measuring cell.

-

The instrument measures the oscillation frequency of the U-tube to determine density and the rotational speed of a tube within a concentric tube to determine viscosity.

-

Measurements are typically performed over a range of temperatures, with the temperature controlled by a Peltier thermostat.

-

Allow the sample to thermally equilibrate at each temperature setpoint before recording the data.

-

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

-

Instrumentation: A differential scanning calorimeter (DSC) is used to measure the heat flow to or from a sample as a function of temperature or time.

-

Procedure (Three-Step Method):

-

Baseline Run: An empty hermetically sealed aluminum pan is placed in the sample position and another empty pan in the reference position. The DSC is run over the desired temperature range at a constant heating rate (e.g., 10 K/min) to obtain a baseline heat flow curve.

-

Standard Run: A sapphire standard of known mass and heat capacity is placed in the sample pan, and the DSC run is repeated under the same conditions.

-

Sample Run: The sapphire is replaced with a known mass of the ionic liquid, and the DSC run is performed for the third time under identical conditions.

-

The heat capacity of the ionic liquid is then calculated at each temperature using the heat flow data from the three runs and the known heat capacity of the sapphire standard.

-

Thermal Stability (Thermogravimetric Analysis - TGA)

-

Instrumentation: A thermogravimetric analyzer (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Procedure:

-

A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 K/min).

-

The TGA instrument records the mass of the sample as a function of temperature.

-

The onset decomposition temperature is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound dicyanamide.

Experimental Workflow for Thermochemical Analysis

Caption: Workflow for the experimental determination of key thermochemical properties.

References

- 1. This compound dicyanamide, >98% | IoLiTec [iolitec.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis and Progression of 1-Butyl-1-methylpyrrolidinium Ionic Liquids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials in various scientific and industrial domains. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. Among the diverse families of ILs, those based on the 1-butyl-1-methylpyrrolidinium ([BMP] or [C4mpyr]) cation have garnered significant attention for their unique characteristics, including a wide electrochemical window and favorable transport properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of [BMP]-based ionic liquids, with a focus on their applications in drug development and biotechnology.

Historical Development

The journey of ionic liquids began in 1914 with the discovery of ethylammonium (B1618946) nitrate (B79036) by Paul Walden. However, the field gained substantial momentum in the 1980s and 1990s with the development of air- and water-stable imidazolium-based ILs. The exploration of cyclic amine-based cations, such as pyrrolidinium (B1226570), represented a logical progression in the quest for ILs with enhanced stability and a wider electrochemical window.

While a singular "discovery" of the this compound cation is not prominently documented, its development can be situated within the broader investigation of N-alkyl-N-methylpyrrolidinium salts. Early research into quaternary ammonium (B1175870) salts laid the groundwork for the synthesis of these cyclic analogues. The systematic investigation of pyrrolidinium-based ILs, including the this compound derivatives, began to appear more frequently in the literature in the late 1990s and early 2000s, driven by the demand for electrolytes in electrochemical devices like batteries and supercapacitors. These early studies focused on the synthesis of various pyrrolidinium salts and the characterization of their fundamental properties, paving the way for their application in more specialized fields such as organic synthesis and drug delivery.

Synthesis of this compound Ionic Liquids

The synthesis of [BMP]-based ionic liquids is typically a two-step process involving the quaternization of N-methylpyrrolidine followed by an anion exchange reaction.

General Synthesis Pathway

In-Depth Technical Guide: Health and Safety Data for 1-Butyl-1-methylpyrrolidinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium chloride (CAS RN: 479500-35-1), hereafter referred to as [BMIM]Cl, is a quaternary ammonium (B1175870) salt belonging to the class of ionic liquids. Ionic liquids are increasingly being explored for various applications in research and industry, including as solvents in chemical synthesis, electrolytes in batteries, and as components in drug delivery systems, owing to their low volatility, high thermal stability, and tunable physicochemical properties. As the use of [BMIM]Cl becomes more widespread, a thorough understanding of its health and safety profile is crucial for ensuring safe handling and for assessing its potential impact in drug development and other applications.

This technical guide provides a comprehensive overview of the available health and safety data for this compound chloride, with a focus on in-vivo and in-vitro toxicological studies. The information is presented to be of maximal utility to researchers, scientists, and drug development professionals, with clearly structured data, detailed experimental protocols for key studies, and visualizations of experimental workflows and a hypothesized signaling pathway for its potential cytotoxicity.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound chloride has been reported with the following hazard classifications. It is important to note that some reports indicate that the chemical does not meet the GHS hazard criteria.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Toxicological Data

The most comprehensive toxicological evaluation of this compound chloride to date has been conducted by the National Toxicology Program (NTP). The findings from their 3-month drinking water studies in rats and mice, along with other relevant toxicological data, are summarized below.

Acute and Sub-chronic Toxicity

The NTP conducted 2-week and 3-month toxicity studies of this compound chloride administered in drinking water to Sprague Dawley rats and B6C3F1/N mice.[2][3]

Key Findings:

-

Rats: In the 3-month study, male rats exposed to 6 mg/mL showed a significant decrease in terminal mean body weight. Female rats at the same concentration also exhibited a decrease in terminal mean body weight.[4]

-

Mice: Male mice showed a significant decrease in terminal mean body weight at 10 mg/mL in the 3-month study. Female mice did not show a significant change in terminal mean body weight at the tested concentrations.[5]

-

Organ Weights: In female rats exposed to 6 mg/mL, absolute and relative liver weights were significantly decreased.[5] In male mice at 10 mg/mL, relative kidney, lung, right testis, and thymus weights were significantly increased.[5]

-

Histopathology: No significant non-neoplastic lesions were observed in rats. In male mice at 10 mg/mL, there was an increased incidence of cytoplasmic alteration in the renal tubules.[2]

Table 1: Summary of 3-Month Drinking Water Study in Rats

| Sex | Concentration (mg/mL) | Terminal Mean Body Weight (% of Control) | Significant Organ Weight Changes |

| Male | 1 | 99% | None |

| 3 | 97% | None | |

| 6 | 93% | None | |

| Female | 1 | 100% | None |

| 3 | 98% | None | |

| 6 | 94% | Decreased absolute and relative liver weight |

* Statistically significant difference from the control group. (Data extracted from NTP Technical Report TOX-103)[2][4]

Table 2: Summary of 3-Month Drinking Water Study in Mice

| Sex | Concentration (mg/mL) | Terminal Mean Body Weight (% of Control) | Significant Organ Weight Changes |

| Male | 1 | 100% | None |

| 3 | 98% | None | |

| 10 | 90%* | Increased relative kidney, lung, right testis, and thymus weights | |

| Female | 1 | 100% | None |

| 3 | 99% | None | |

| 6 | 97% | None |

* Statistically significant difference from the control group. (Data extracted from NTP Technical Report TOX-103)[2][5]

Genetic Toxicology

A bacterial reverse mutation assay (Ames test) was conducted to assess the mutagenic potential of this compound chloride.

Key Findings:

-

The compound was not mutagenic in Salmonella typhimurium strains TA98, TA100, and TA1535, or in Escherichia coli strain WP2 uvrA, with or without metabolic activation.[6]

Table 3: Bacterial Reverse Mutation Assay (Ames Test) Results

| Test Strain | Metabolic Activation | Result |

| S. typhimurium TA98 | With & Without | Negative |

| S. typhimurium TA100 | With & Without | Negative |

| S. typhimurium TA1535 | With & Without | Negative |

| E. coli WP2 uvrA | With & Without | Negative |

(Data extracted from NTP Technical Report TOX-103)[6]

Skin Sensitization

The potential for this compound chloride to cause skin sensitization was evaluated in a local lymph node assay (LLNA).

Key Findings:

-

This compound chloride was found to be a skin sensitizer (B1316253) at a concentration of 6.25% and was acutely toxic at a concentration of 12.5% in vivo.[7]

Experimental Protocols

Three-Month Drinking Water Toxicity Study

This protocol is based on the methodology described in the NTP Technical Report TOX-103.[2]

-

Test Species: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats and B6C3F1/N mice.

-

Administration: this compound chloride was administered in drinking water for 3 months.

-

Dose Levels:

-

Rats (Male and Female): 0, 1, 3, and 6 mg/mL.

-

Mice (Male): 0, 1, 3, and 10 mg/mL.

-

Mice (Female): 0, 1, 3, and 6 mg/mL.

-

-

Observations: Animals were observed twice daily for mortality and morbidity. Body weights and water consumption were recorded weekly.

-

Clinical Pathology: At the end of the study, blood was collected for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: A complete necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved, and examined microscopically.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD Guideline 471.[8][9][10]

-

Test Strains: Salmonella typhimurium strains TA98, TA100, and TA1535, and Escherichia coli strain WP2 uvrA.

-

Metabolic Activation: The assay was performed with and without a rat liver S9 fraction for metabolic activation.

-

Method: The plate incorporation method was used. The test substance, bacterial tester strain, and with or without S9 mix were combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate was counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Local Lymph Node Assay (LLNA) for Skin Sensitization

This protocol is based on the OECD Guideline 442B.[3][6][11]

-

Test Species: Female CBA/J mice.

-

Administration: The test substance was applied topically to the dorsum of both ears for three consecutive days.

-

Dose Levels: Various concentrations of the test substance in a suitable vehicle were used.

-

Proliferation Measurement: On day 5, a saline solution containing 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is injected intraperitoneally. Three hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured by determining the amount of BrdU incorporated into the DNA of the lymph node cells using an ELISA-based method.

-

Evaluation: A stimulation index (SI) is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 1.6.

Visualizations

Experimental Workflow Diagrams

Hypothesized Signaling Pathway for Cytotoxicity

No studies have been identified that specifically investigate the signaling pathways affected by this compound chloride. However, based on the known cytotoxic effects of some ionic liquids, a plausible, yet hypothetical, signaling pathway leading to apoptosis is presented below. This pathway involves the induction of oxidative stress, a common mechanism of toxicity for various chemical compounds.

Conclusion

The available health and safety data for this compound chloride, primarily from the comprehensive studies conducted by the National Toxicology Program, indicate a potential for skin and eye irritation, as well as skin sensitization. The 3-month drinking water studies in rodents revealed effects on body and organ weights at higher concentrations, particularly in mice, with minimal histopathological findings. The compound did not show mutagenic potential in the bacterial reverse mutation assay.

For researchers, scientists, and drug development professionals, this information underscores the importance of adhering to appropriate safety precautions, including the use of personal protective equipment, when handling this ionic liquid. While the acute and sub-chronic toxicity appears to be relatively low, the potential for skin sensitization warrants careful handling to avoid dermal exposure. The lack of data on chronic toxicity, carcinogenicity, and reproductive toxicity highlights areas where further research would be beneficial for a more complete risk assessment, especially if this compound is considered for applications involving prolonged or significant human exposure. The hypothesized signaling pathway provides a starting point for mechanistic investigations into its potential cytotoxicity.

References

- 1. Table B-6, Nutrient Composition of NTP-2000 Rat and Mouse Ration in the Three-month Studies of this compound Chloride - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Table 14, Summary of Survival and Mean Body Weights of Male and Female Rats in the Three-month Drinking Water Study of this compound Chloride - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Table D-3, Mutagenicity of this compound Chloride in Bacterial Tester Strainsa - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Butyl-1-methylpyrrolidinium ([BMP]⁺) Based Electrolytes for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction